

# An In-depth Technical Guide to the Physical Properties of Benzenesulfonic Acid Monohydrate

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## Compound of Interest

Compound Name: *Benzenesulfonic acid monohydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **benzenesulfonic acid monohydrate**. The information is presented to be a valuable resource in a laboratory and research setting, with a focus on clarity and practical application.

## Core Physical Properties

**Benzenesulfonic acid monohydrate** is an organosulfur compound that is the simplest of the aromatic sulfonic acids.<sup>[1]</sup> It is frequently used in the synthesis of dyes, surfactants, and as a counterion in the formation of pharmaceutical salts to enhance the solubility and bioavailability of drug compounds.<sup>[2][3]</sup> The physical characteristics of this compound are crucial for its application in various scientific and industrial processes.

The key physical properties of **benzenesulfonic acid monohydrate** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	$\text{C}_6\text{H}_5\text{SO}_3\text{H}\cdot\text{H}_2\text{O}$	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	176.19 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to orange powder; white deliquescent sheet crystals or a white waxy solid. <a href="#">[1]</a> <a href="#">[2]</a>	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	42-49 °C	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Density	1.320 g/cm <sup>3</sup>	<a href="#">[2]</a>
pKa	-2.5 to -2.8	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[10]</a>

## Solubility Profile

Benzenesulfonic acid's structure, which includes both a hydrophobic benzene ring and a hydrophilic sulfonic acid group, gives it versatile solubility characteristics.[\[11\]](#) It is often stored as its alkali metal salts.[\[1\]](#)

Solvent	Solubility	Notes	Source(s)
Water	Soluble / Freely soluble	The sulfonic acid group ionizes, which allows for strong interaction with water molecules. <a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>	<a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Ethanol	Soluble / Freely soluble	The non-polar benzene ring interacts with the organic solvent. <a href="#">[1]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>	<a href="#">[1]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Acetone	Soluble	The non-polar benzene ring interacts with the organic solvent. <a href="#">[11]</a>	<a href="#">[11]</a>
Benzene	Slightly soluble	<a href="#">[1]</a> <a href="#">[12]</a> <a href="#">[13]</a>	
Diethyl Ether	Insoluble	<a href="#">[1]</a> <a href="#">[12]</a> <a href="#">[13]</a>	
Carbon Disulfide	Insoluble	<a href="#">[12]</a> <a href="#">[13]</a>	

The solubility can be influenced by the pH of the solution, which affects the ionization of the sulfonic acid group.[\[11\]](#)

## Experimental Protocols

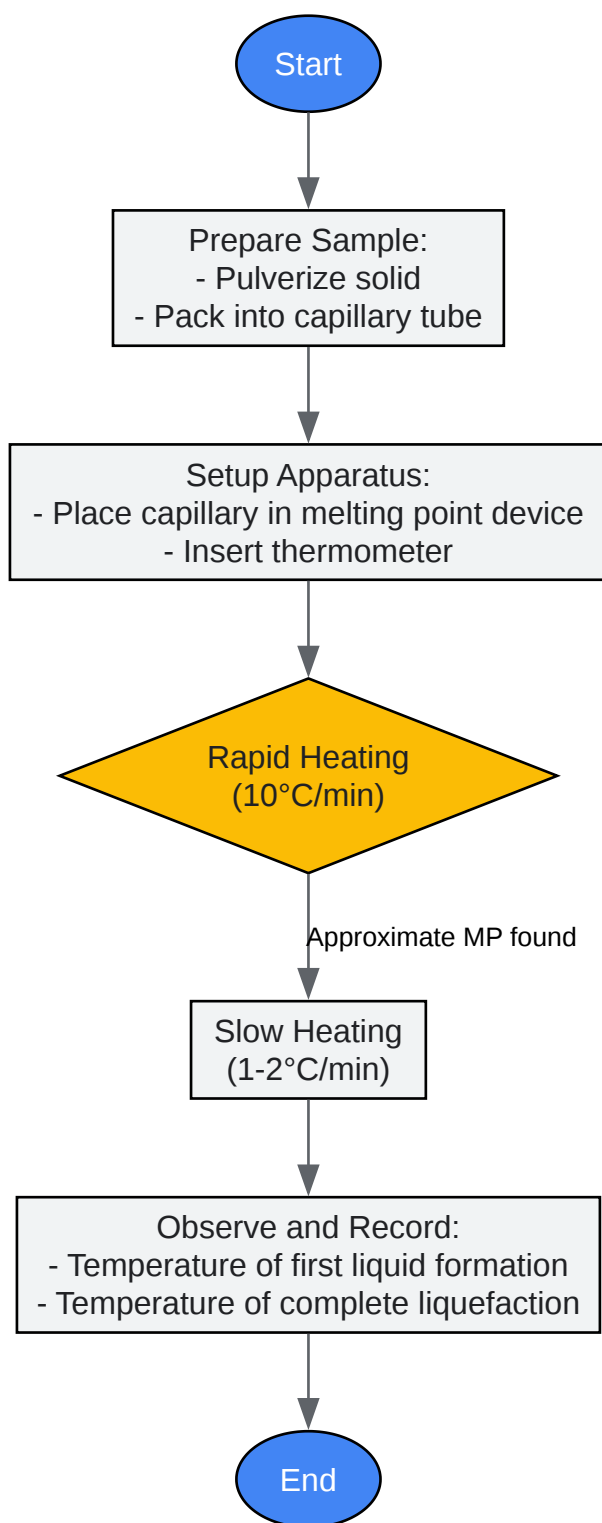
The following sections detail the methodologies for determining the key physical properties of **benzenesulfonic acid monohydrate**.

### Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically suggests a pure substance, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry **benzenesulfonic acid monohydrate** is finely powdered. This powder is then packed into a capillary tube, which is sealed at one end, to a height of about 1-2 mm.<sup>[15]</sup> The sample should be well-compacted to ensure even melting.<sup>[15]</sup> This can be achieved by tapping the closed end of the tube on a hard surface or by dropping it through a long glass tube.<sup>[15][16]</sup>
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, alongside a calibrated thermometer.<sup>[15][17]</sup>
- **Heating and Observation:**
  - For an unknown sample, a preliminary determination can be made by heating the sample rapidly to get an approximate melting point.<sup>[15][18]</sup>
  - For an accurate measurement, the apparatus is heated quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.<sup>[15][18]</sup>
  - The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire solid has turned into a clear liquid.<sup>[15]</sup>



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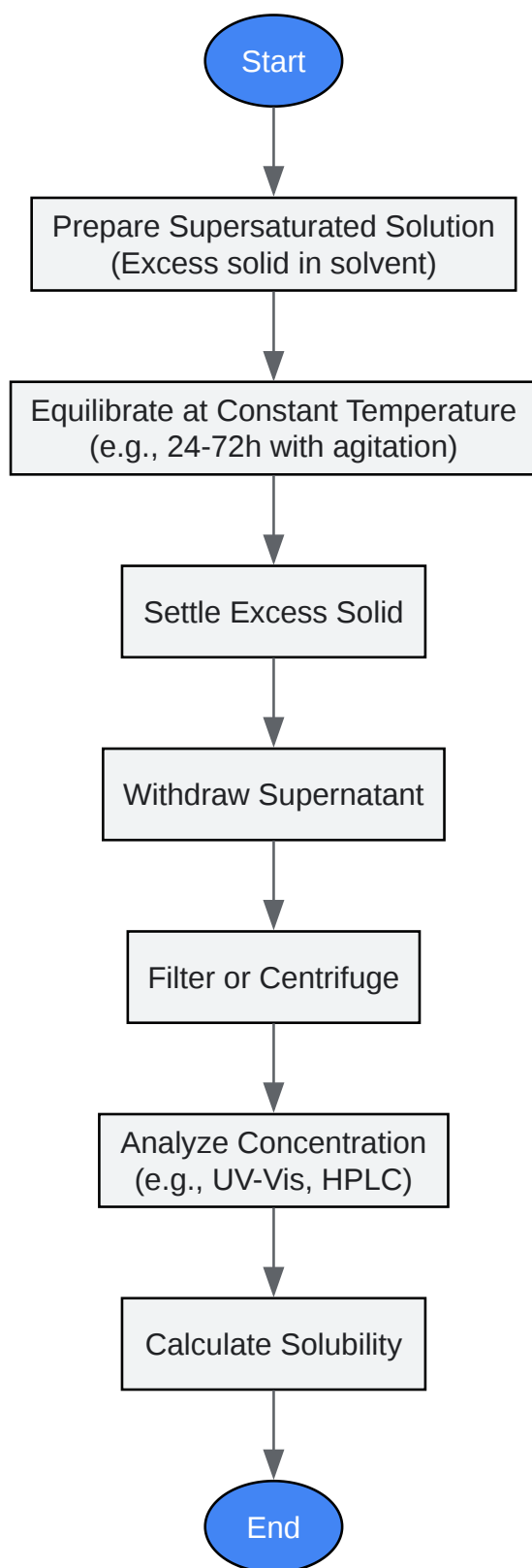
Workflow for Melting Point Determination.

## Solubility Determination

The following protocol, based on the shake-flask method, is a standard procedure for determining the solubility of a solid in a solvent.[19]

#### Methodology: Shake-Flask Method

- Preparation of a Saturated Solution: An excess amount of **benzenesulfonic acid monohydrate** is added to a known volume of the solvent in a sealed flask. The presence of excess solid is necessary to ensure saturation.[19]
- Equilibration: The flask is placed in a constant temperature shaker bath and agitated for a sufficient period (e.g., 24-72 hours) to allow the solution to reach equilibrium.[19] The concentration of the solute should be monitored over time to confirm that equilibrium has been reached.[19]
- Sample Collection and Preparation:
  - After equilibration, the solution is allowed to stand at a constant temperature to allow the excess solid to settle.[19]
  - A sample of the clear supernatant is carefully withdrawn.[19]
  - The sample is then centrifuged or filtered (using a filter compatible with the solvent) to remove any undissolved particles.[19]
- Analysis: The concentration of the filtered sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The sample may need to be diluted to fall within the linear range of the analytical method.[19][20]
- Calculation: The solubility is calculated from the measured concentration and any dilution factors used.



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Experimental Workflow for Solubility Determination.

## Spectral Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of compounds.

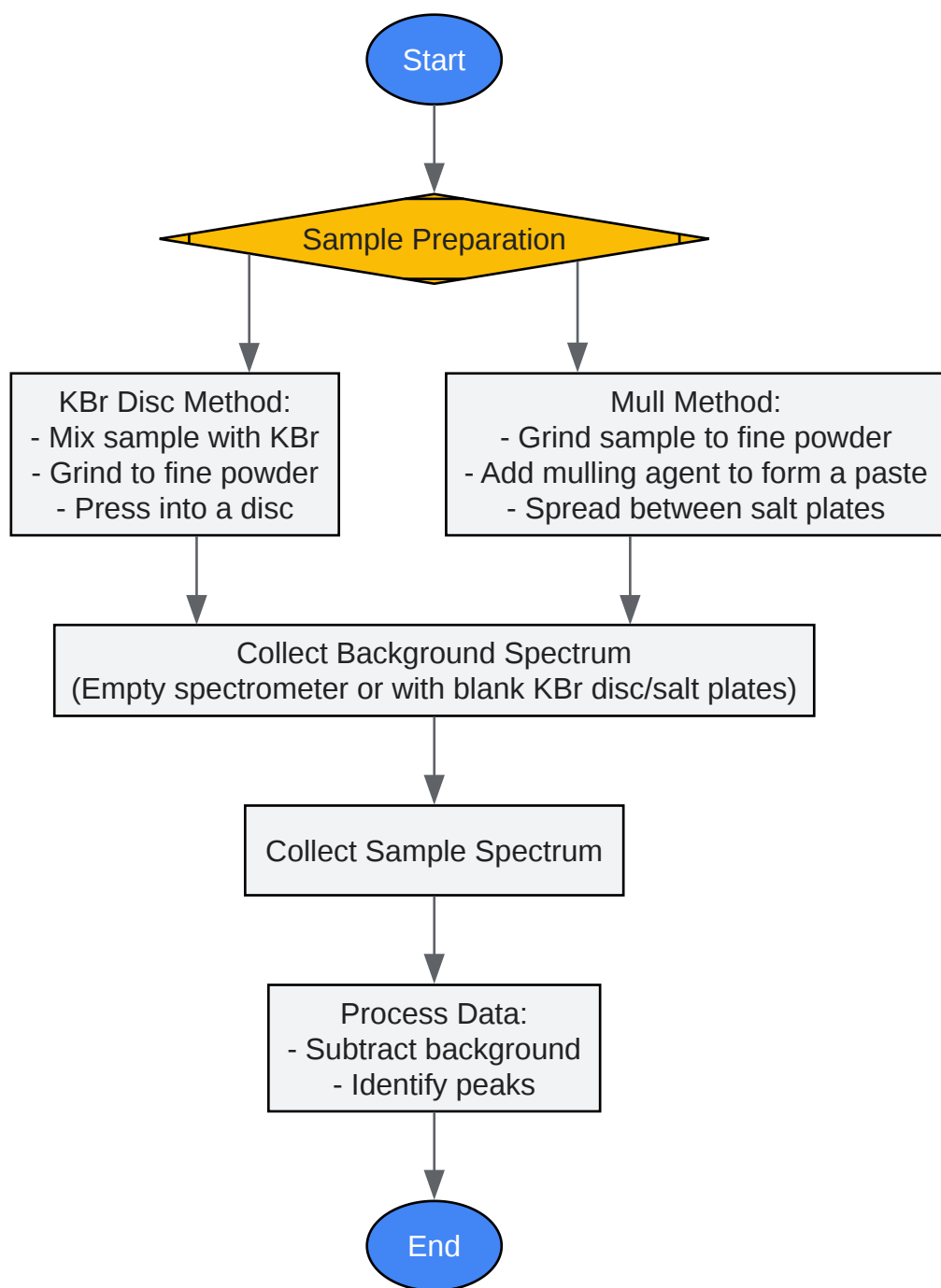
### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: KBr Disc or Mull Technique

- KBr Disc Method:
  - A small amount of **benzenesulfonic acid monohydrate** (0.05-0.5 mg) is mixed with about 100 mg of spectroscopic grade potassium bromide (KBr).[\[21\]](#)
  - The mixture is thoroughly ground to a fine powder.[\[21\]](#)
  - The powder is then pressed in a die under high pressure to form a thin, transparent disc.[\[21\]](#)
  - The disc is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.[\[21\]](#)
- Mull Method:
  - A small amount of the solid sample (15-20 mg) is ground to a fine powder in an agate mortar.[\[21\]](#)
  - A few drops of a mulling agent (e.g., Nujol) are added, and the mixture is triturated to form a smooth paste.[\[21\]](#)
  - The paste is spread between two salt plates (e.g., NaCl or KBr), which are then placed in the spectrometer for analysis.





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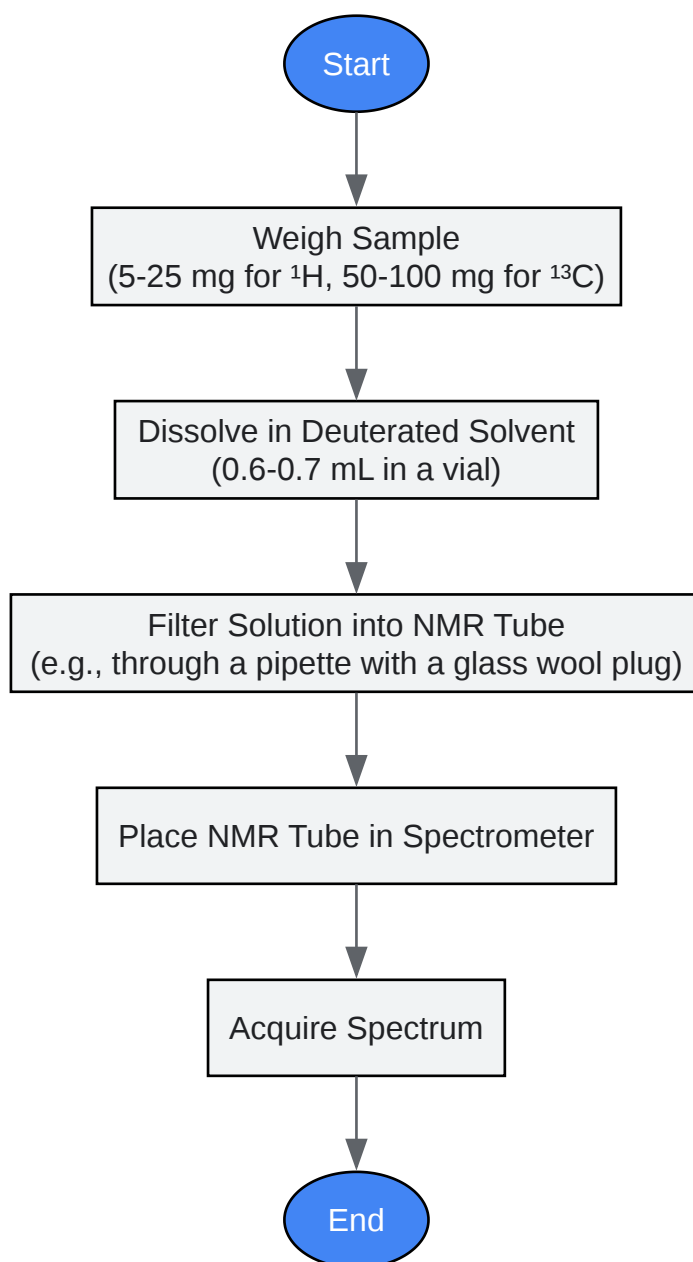
#### Workflow for Obtaining an IR Spectrum of a Solid.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

### Methodology: Sample Preparation for NMR

- **Sample Weighing:** An appropriate amount of **benzenesulfonic acid monohydrate** is weighed. For a typical  $^1\text{H}$  NMR spectrum, 5-25 mg is sufficient, while a  $^{13}\text{C}$  NMR spectrum may require 50-100 mg.[\[22\]](#)
- **Dissolution:** The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a small vial.[\[22\]](#)[\[23\]](#)[\[24\]](#) The typical volume of solvent used is around 0.6-0.7 mL.[\[22\]](#)[\[23\]](#)[\[24\]](#)
- **Filtration and Transfer:** The solution is filtered through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.[\[22\]](#)[\[23\]](#) This step is crucial for obtaining high-resolution spectra.[\[23\]](#)
- **Analysis:** The NMR tube is placed in the spectrometer, and the spectrum is acquired.



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Workflow for NMR Sample Preparation.

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